molecular formula C6H14S8 B14746272 1,1,2,2-Tetrakis(methyldisulfanyl)ethane CAS No. 5418-92-8

1,1,2,2-Tetrakis(methyldisulfanyl)ethane

Cat. No.: B14746272
CAS No.: 5418-92-8
M. Wt: 342.7 g/mol
InChI Key: MKVQMIFGUTUXIB-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(methyldisulfanyl)ethane is a chemical compound with the molecular formula C6H14S4 It is characterized by the presence of four methyldisulfanyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(methyldisulfanyl)ethane typically involves the reaction of ethane-1,2-dithiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate disulfides, which then react with additional methyl iodide to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(methyldisulfanyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bonds to thiols.

    Substitution: The methyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2,2-Tetrakis(methyldisulfanyl)ethane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(methyldisulfanyl)ethane involves its interaction with molecular targets such as enzymes and proteins. The disulfide bonds in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrakis(ethylthio)ethane
  • 1,1,2,2-Tetrakis(phenylthio)ethane
  • 1,1,2,2-Tetrakis(butylthio)ethane

Uniqueness

1,1,2,2-Tetrakis(methyldisulfanyl)ethane is unique due to its specific structural arrangement of methyldisulfanyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, leading to unique applications and potential benefits.

Properties

CAS No.

5418-92-8

Molecular Formula

C6H14S8

Molecular Weight

342.7 g/mol

IUPAC Name

1,1,2,2-tetrakis(methyldisulfanyl)ethane

InChI

InChI=1S/C6H14S8/c1-7-11-5(12-8-2)6(13-9-3)14-10-4/h5-6H,1-4H3

InChI Key

MKVQMIFGUTUXIB-UHFFFAOYSA-N

Canonical SMILES

CSSC(C(SSC)SSC)SSC

Origin of Product

United States

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